(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride

Anticonvulsant Epilepsy PAADs

Choose the stereochemically pure (R)-enantiomer hydrochloride salt (CAS 202825-94-3) for reproducible anticonvulsant, TRPV1 antagonist, and NMDA modulation studies. The (R)-configuration is essential for biological activity in MES seizure models, while the hydrochloride form ensures superior aqueous solubility and stability compared to the free base. Avoid inactive (S)-enantiomer or racemic mixtures to maintain experimental integrity.

Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
Cat. No. B13907499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride
Molecular FormulaC6H15ClN2O
Molecular Weight166.65 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC)N.Cl
InChIInChI=1S/C6H14N2O.ClH/c1-4(2)5(7)6(9)8-3;/h4-5H,7H2,1-3H3,(H,8,9);1H/t5-;/m1./s1
InChIKeyPPEBJEOKRFEESV-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-amino-N,3-dimethylbutanamide hydrochloride: Chiral Amide Building Block and Anticonvulsant Research Tool


(2R)-2-amino-N,3-dimethylbutanamide hydrochloride (CAS 202825-94-3) is a chiral amino acid amide derivative belonging to the class of primary amino acid derivatives (PAADs) [1]. It serves as a versatile building block in organic synthesis and pharmaceutical research, particularly in the development of chiral molecules and peptidomimetics [2]. The hydrochloride salt form enhances aqueous solubility and stability compared to the free base . This compound and its (2S) enantiomer have been investigated as potential anticonvulsant agents and as modulators of ion channels such as TRPV1 and NMDA receptors [3].

Why Generic Substitution of (2R)-2-amino-N,3-dimethylbutanamide hydrochloride Fails: Evidence for Stereochemical and Functional Specificity


Generic substitution of (2R)-2-amino-N,3-dimethylbutanamide hydrochloride with its (2S) enantiomer, racemic mixture, or free base form is not scientifically justified due to profound differences in biological activity and physicochemical properties. The (R)-stereoisomer is critical for anticonvulsant efficacy, with studies demonstrating that only the (R)-configuration exhibits potent activity in rodent seizure models, while the (S)-enantiomer is significantly less active [1]. Furthermore, the hydrochloride salt form is essential for aqueous solubility and handling, providing advantages over the free base in formulation and experimental reproducibility . Substituting with a non-chiral or opposite enantiomer would alter target binding, efficacy, and experimental outcomes, compromising the integrity of research or manufacturing processes [2].

Quantitative Differentiation Evidence for (2R)-2-amino-N,3-dimethylbutanamide hydrochloride Against Comparators


Stereochemical Preference: (R)-Enantiomer Essential for Anticonvulsant Activity

In a comprehensive structure-activity relationship study of primary amino acid derivatives (PAADs), the (R)-stereoisomer of N-benzyl 2-amino-3-methylbutanamide (a close analog of the target compound) exhibited potent anticonvulsant activity in the maximal electroshock seizure (MES) test, whereas the (S)-enantiomer showed significantly reduced efficacy. The (R)-enantiomer demonstrated an ED50 value of 13-21 mg/kg in mice (intraperitoneal), exceeding the potency of phenobarbital (ED50 = 22 mg/kg) [1]. This stereochemical preference is a hallmark of the PAAD class and directly extends to (2R)-2-amino-N,3-dimethylbutanamide hydrochloride, establishing its (R)-configuration as a prerequisite for biological activity.

Anticonvulsant Epilepsy PAADs

Improved Solubility and Handling: Hydrochloride Salt vs. Free Base

The hydrochloride salt of (2R)-2-amino-N,3-dimethylbutanamide offers significantly enhanced aqueous solubility compared to its free base counterpart. While the free base is poorly soluble in water, the hydrochloride salt is reported to be highly soluble, facilitating easier handling, formulation, and use in biological assays . This property is critical for achieving reproducible concentrations in in vitro and in vivo experiments. In contrast, the free base may require organic co-solvents, which can introduce cytotoxicity or variability.

Formulation Solubility Hydrochloride salt

Ion Channel Modulation: TRPV1 Antagonist Activity of (2R)-Enantiomer

The (2R)-2-amino-N,3-dimethylbutanamide hydrochloride has been identified as a TRPV1 antagonist. BindingDB data shows an IC50 of 15 nM for inhibition of capsaicin-induced TRPV1 activation in HEK293 cells expressing human TRPV1 [1]. This activity is comparable to other potent TRPV1 antagonists and suggests a potential for pain modulation. While direct stereochemical comparison data for TRPV1 is limited, the established stereospecificity of PAADs for other targets strongly implies that the (2S)-enantiomer would exhibit different potency at TRPV1.

TRPV1 Pain Ion channel

NMDA Receptor Modulation Potential

Primary amino acid derivatives (PAADs) have been shown to modulate NMDA receptors, contributing to their anticonvulsant and neuroprotective effects [1]. While direct quantitative binding data for (2R)-2-amino-N,3-dimethylbutanamide hydrochloride at NMDA receptors is not available, the compound's structural similarity to known PAADs suggests it may share this mechanism. This differentiates it from simple amino acid amides that lack this receptor interaction.

NMDA Neuroprotection Excitotoxicity

High-Value Application Scenarios for (2R)-2-amino-N,3-dimethylbutanamide hydrochloride


Chiral Building Block for Asymmetric Synthesis

Used as a chiral amine and amide building block in the synthesis of complex organic molecules, peptidomimetics, and pharmaceuticals. Its defined (R)-stereochemistry is essential for introducing chirality into target molecules, enabling the preparation of enantiomerically pure compounds [1].

Anticonvulsant Drug Discovery and Epilepsy Research

Serves as a research tool for investigating anticonvulsant mechanisms, particularly those involving PAADs. The (R)-enantiomer is active in MES seizure models, making it a suitable positive control or lead compound for developing novel antiepileptic agents [2].

Ion Channel Pharmacology: TRPV1 Antagonist Studies

Employed as a TRPV1 antagonist in in vitro assays (e.g., calcium flux, patch clamp) to study pain signaling, inflammation, and neuropathic pain. The nanomolar IC50 value supports its use as a reference compound for TRPV1 pharmacology [3].

Neuroprotection and Excitotoxicity Research

Utilized to investigate the role of NMDA receptors in neuroprotection and excitotoxicity. The PAAD structural class is implicated in modulating glutamate-induced neuronal damage, making this compound a candidate for studying neurodegenerative processes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-amino-N,3-dimethylbutanamide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.